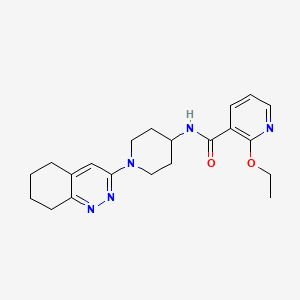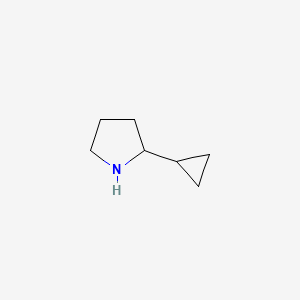
2-Cyclopropylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylpyrrolidine (2CPP) is a cyclic amine that contains a three-membered cyclopropyl ring fused to a pyrrolidine ring. It is a part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in 2-Cyclopropylpyrrolidine contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropylpyrrolidine are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .Aplicaciones Científicas De Investigación
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, a class which includes 2-Cyclopropylpyrrolidine derivatives, are primarily known for their role as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV). This enzyme plays a significant role in the treatment of type 2 diabetes. Research has shown the potential of cyanopyrrolidines to become valuable medicines for type 2 diabetes. The development of vildagliptin and saxagliptin, which are Phase III clinical trial drugs for diabetes, highlights the significance of this compound class (Peters, 2007).
Neuroprotective Properties
Studies have identified compounds like 2R,4R-APDC, a potent and highly selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which share structural similarities with 2-Cyclopropylpyrrolidine. These compounds have demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting their potential use in neuroprotective drugs (Battaglia et al., 1998).
Synthesis and Chemical Properties
The synthesis of 2-Cyclopropylpyrrolidine and its derivatives has been a topic of interest in organic chemistry. Research has focused on developing routes to synthesize 2-cyanopyrrolidines using various methods, indicating the versatility and importance of this compound in medicinal chemistry (Grygorenko et al., 2007).
Antitumor Activity
There is evidence of the role of 2-Cyclopropylpyrrolidine derivatives in antitumor activity. Certain compounds containing pyrrolidine structures have shown potent antitumor activity against various tumors, highlighting the potential of these compounds in cancer treatment (Morikawa et al., 1991).
Role in Dipeptidyl Peptidase IV Inhibition
Further studies have identified methanoprolinenitrile-containing dipeptide mimetics as inhibitors of DPP-IV, which is crucial in the degradation of glucagon-like peptide-1. These inhibitors are significant for the treatment of type 2 diabetes. The research shows that the integration of a cyclopropyl group in these compounds results in enhanced chemical stability and high inhibitory potency (Magnin et al., 2004).
Propiedades
IUPAC Name |
2-cyclopropylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSTBXLCUPLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrrolidine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)
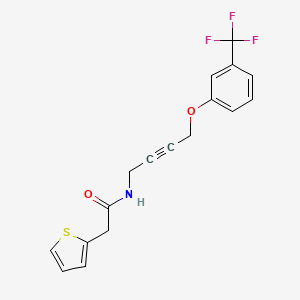
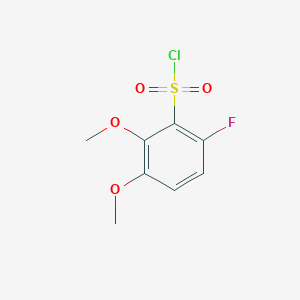
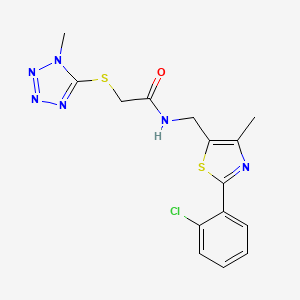
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)
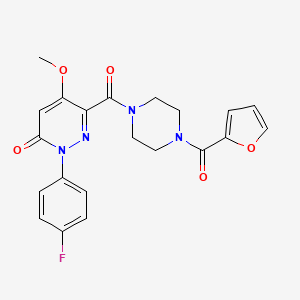
![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)
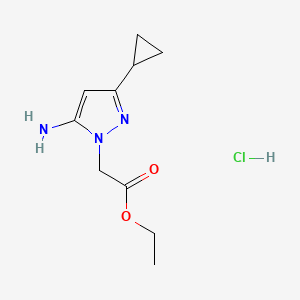
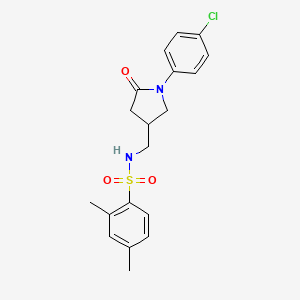
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)
